Dihydrocapsaicin

Übersicht

Beschreibung

Dihydrocapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, accounting for about 22% of the total capsaicinoid mixture in chili peppers . Like capsaicin, this compound is an irritant and has the same pungency. It is a lipophilic, colorless, odorless crystalline to waxy compound, soluble in dimethyl sulfoxide and ethanol .

Wissenschaftliche Forschungsanwendungen

Dihydrocapsaicin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the properties and reactions of capsaicinoids.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.

Medicine: Explored for its potential analgesic, anti-inflammatory, and anticancer properties

Industry: Utilized in the production of self-defense sprays and as a bioactive compound in pharmaceuticals.

Wirkmechanismus

Target of Action

Dihydrocapsaicin (DHC) is a capsaicinoid found in chili peppers . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a significant role in pain perception, inflammation, and body temperature regulation .

Mode of Action

DHC acts as a potent and selective agonist for the TRPV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the TRPV1 receptor, DHC can influence the function of neurons and other cells that express this receptor .

Biochemical Pathways

DHC affects several biochemical pathways. It has been reported to down-regulate the β-catenin pathway , which plays significant roles in cell proliferation and epithelial-mesenchymal transition . DHC also reduces the expression of certain proteins like AIF, Bax, and Caspase-3, and increases the levels of Bcl-2, Bcl-xL, and p-Akt . These proteins are involved in various cellular processes, including apoptosis (programmed cell death), cell survival, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of DHC, like capsaicin, is characterized by a relatively short half-life, which limits its clinical use . DHC is lipophilic, meaning it is soluble in fat, alcohol, and oil . This property influences its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

DHC has been reported to exert anti-cancer effects on various malignant tumors, such as colorectal cancer, breast cancer, and glioma . It inhibits cell proliferation, migration, and invasion, and promotes apoptosis . Furthermore, DHC effectively inhibits xenograft tumor growth and pulmonary metastasis of melanoma cells .

Action Environment

The action of DHC can be influenced by environmental factors. For example, the accumulation of capsaicinoids like DHC in chili peppers is affected by environmental conditions such as elevation . Moreover, water stress has been shown to increase the concentration of DHC in chili peppers . These environmental factors can potentially influence the action, efficacy, and stability of DHC.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dihydrocapsaicin kann durch Hydrierung von natürlichem Capsaicin synthetisiert werden. Das Verfahren beinhaltet das Auflösen von natürlichem Capsaicin in Methanol und das Hinzufügen von Platinoxidhydrat als Katalysator. Das Gemisch wird bei Raumtemperatur mehrere Stunden lang einer Hydrierung ausgesetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus Chilischoten, gefolgt von Reinigungsprozessen wie Hochleistungsflüssigchromatographie (HPLC). Der Capsaicinoid-Gehalt variiert in den verschiedenen Teilen der Chilischote, wobei die höchste Konzentration in der Plazenta gefunden wird .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten können.

Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierung durchgeführt werden, wie in den Herstellungsverfahren erwähnt.

Substitution: Substitutionsreaktionen können am aromatischen Ring stattfinden und Reagenzien wie Halogene oder Nitriermittel beinhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Wasserstoffgas, Platinoxidhydrat.

Substitution: Halogene, Nitriermittel.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: this compound selbst aus Capsaicin.

Substitution: Halogenierte oder nitrierte Derivate von this compound.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung der Eigenschaften und Reaktionen von Capsaicinoiden verwendet.

Biologie: Untersucht auf seine Rolle in Pflanzenabwehrmechanismen und seine Auswirkungen auf verschiedene biologische Systeme.

Medizin: Für seine potenziellen analgetischen, entzündungshemmenden und krebshemmenden Eigenschaften untersucht

Industrie: In der Produktion von Selbstverteidigungssprays und als bioaktive Verbindung in Arzneimitteln eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des transienten Rezeptorpotenzials Vanilloid 1 (TRPV1)-Rezeptors aus. Dieser Rezeptor ist an der Wahrnehmung von Schmerz und Hitze beteiligt. Die Aktivierung von TRPV1 durch this compound führt zur Freisetzung von Neurotransmittern und dem Empfinden von Brennschmerz . Darüber hinaus wurde gezeigt, dass this compound die Expression von pro-apoptotischen Proteinen reduziert und die Spiegel von anti-apoptotischen Proteinen erhöht, was zu seinen potenziellen therapeutischen Wirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

Dihydrocapsaicin ähnelt anderen Capsaicinoiden wie Capsaicin, Northis compound, Homocapsaicin und Homothis compound . Diese Verbindungen haben eine ähnliche Struktur und Schärfe, unterscheiden sich jedoch in der Sättigung ihrer Acylgruppen und der Länge ihrer Kohlenstoffketten. This compound ist einzigartig in seiner spezifischen Kombination dieser Strukturmerkmale, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen .

Ähnliche Verbindungen:

- Capsaicin

- Northis compound

- Homocapsaicin

- Homothis compound

This compound zeichnet sich durch seine spezifischen strukturellen Eigenschaften und sein signifikantes Vorkommen in der Capsaicinoid-Mischung von Chilischoten aus.

Eigenschaften

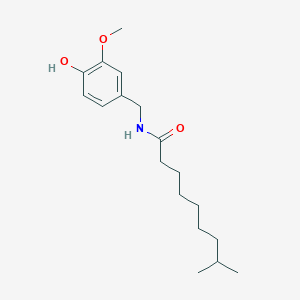

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041864 | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

19408-84-5 | |

| Record name | Dihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65.5 - 65.8 °C, 65.5-65.8 °F | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

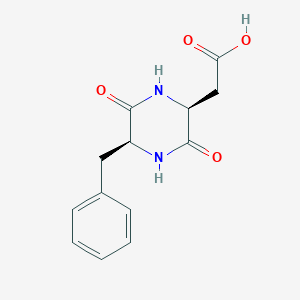

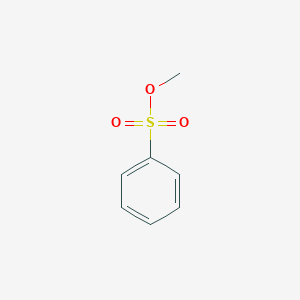

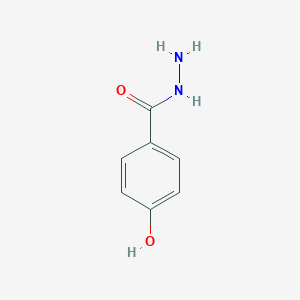

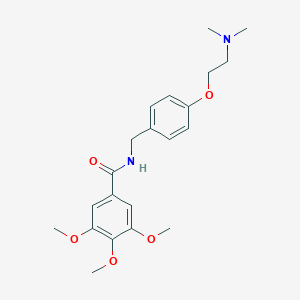

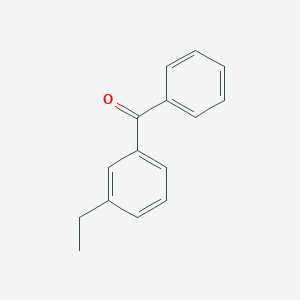

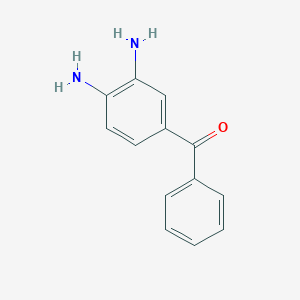

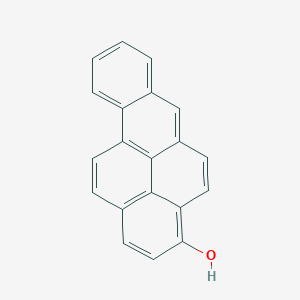

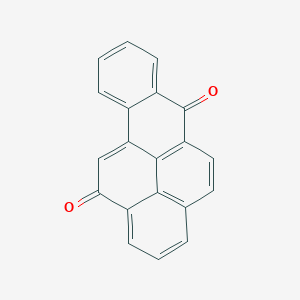

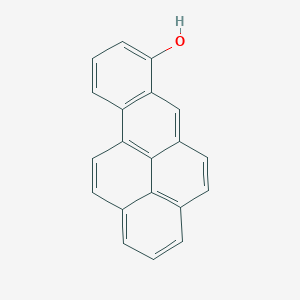

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

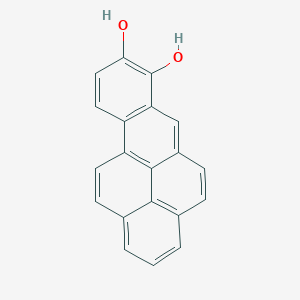

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)